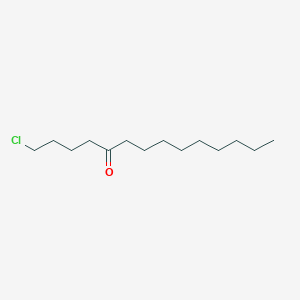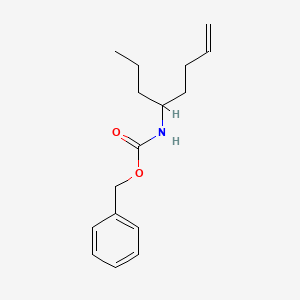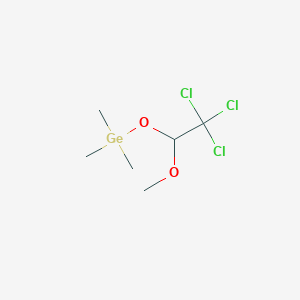
1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde is an organic compound that belongs to the phenanthrene family. Phenanthrene derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde can be achieved through several methods. One common approach involves the Duff formylation of 4,8-dimethoxy-1-naphthol, followed by methylation . The starting material, 4,8-dimethoxy-1-naphthol, is prepared from 1,5-dimethoxynaphthalene through 1-bromo-4,8-dimethoxynaphthalene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of automated reactors and continuous flow systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: 1,4,8-Trimethoxy-2-methylphenanthrene-3-carboxylic acid.
Reduction: 1,4,8-Trimethoxy-2-methylphenanthrene-3-methanol.
Substitution: Various substituted phenanthrene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to anti-cancer effects by disrupting cellular processes essential for tumor growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,8-Trimethoxy-2-naphthalenecarbaldehyde: Similar in structure but with a naphthalene core instead of a phenanthrene core.
2-Methylphenanthrene: Lacks the methoxy and aldehyde groups, making it less reactive in certain chemical reactions.
Uniqueness
1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde is unique due to its combination of methoxy groups and an aldehyde functional group on a phenanthrene core. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
88208-85-9 |
|---|---|
Formule moléculaire |
C19H18O4 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
1,4,8-trimethoxy-2-methylphenanthrene-3-carbaldehyde |
InChI |
InChI=1S/C19H18O4/c1-11-15(10-20)19(23-4)17-13-6-5-7-16(21-2)12(13)8-9-14(17)18(11)22-3/h5-10H,1-4H3 |
Clé InChI |
VKZVSLIDWALPEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C3=C(C=CC2=C1OC)C(=CC=C3)OC)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)


![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)


![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)
![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)




